

Application Notes and Protocols: Ro 04-5595 in In Vitro Assays

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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B1219381

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Introduction

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit with a high affinity ($K_i = 31 \text{ nM}$).^{[1][2][3]} This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These receptors are implicated in synaptic plasticity, learning, memory, and various neurological disorders. These application notes provide detailed information on the solubility of **Ro 04-5595**, protocols for its preparation for in vitro assays, and an overview of the signaling pathways it modulates.

Data Presentation

Physicochemical Properties of Ro 04-5595

Hydrochloride

Property	Value	Source
Molecular Weight	368.3 g/mol	[1][2]
Formula	C ₁₉ H ₂₂ ClNO ₂ ·HCl	
CAS Number	64047-73-0	
Appearance	Solid powder	
Purity	≥98%	

Solubility of Ro 04-5595 Hydrochloride

Solvent	Solubility	Recommendations	Source
Water	Soluble to 15 mM	Sonication is recommended to aid dissolution.	
	<5.52 mg/mL		
DMSO	Soluble to 100 mM	Use freshly opened DMSO to avoid moisture absorption.	
	<36.83 mg/mL	Sonication is recommended to aid dissolution.	
Ethanol	Soluble	A common solvent for this compound.	
PBS	Soluble	Can be used for preparing aqueous solutions.	

Storage and Stability

Form	Storage Temperature	Duration	Recommendations	Source
Powder	-20°C	3 years	Store in a dry, dark place.	
2-8°C	Short term	Store desiccated.		
In Solvent	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.	
-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.		

Experimental Protocols

Preparation of Stock Solutions

1. 10 mM DMSO Stock Solution:

- To prepare a 10 mM stock solution, dissolve 3.683 mg of **Ro 04-5595** hydrochloride (MW: 368.3 g/mol) in 1 mL of high-quality, anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).

2. 1 mM Aqueous Stock Solution (Water or PBS):

- To prepare a 1 mM stock solution, dissolve 0.368 mg of **Ro 04-5595** hydrochloride in 1 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS).

- Vortex thoroughly. If needed, gently warm the solution or sonicate to ensure complete dissolution.
- Sterile filter the solution using a 0.22 μm filter before use in cell culture experiments.
- Store aliquots at -20°C . It is advisable to use aqueous solutions fresh or within a short period due to potential for lower stability compared to DMSO stocks.

Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Protocol for a BACE1 Inhibitor Screening Assay:

- Objective: To determine the effect of **Ro 04-5595** on the enzymatic activity of BACE1.
- Materials:
 - 10 mM **Ro 04-5595** stock solution in DMSO.
 - Assay buffer and other components of a commercial BACE1 inhibitor screening kit.
 - 96-well plate.
- Procedure:
 - Prepare an intermediate dilution of the **Ro 04-5595** stock solution in the assay buffer. For a final concentration of 100 μM in the well with a final DMSO concentration of 1%, you would dilute the 10 mM stock 1:10 in assay buffer to get a 1 mM intermediate solution.
 - In a 96-well plate, add the appropriate volumes of the sample, BACE1 enzyme, and substrate solution according to the manufacturer's protocol. For example, add 10 μL of the 1 mM intermediate solution to a final volume of 100 μL in the well.
 - Incubate and measure the fluorescent intensity as per the kit's instructions.

General Protocol for Cell-Based Assays (e.g., Calcium Imaging, Cell Viability):

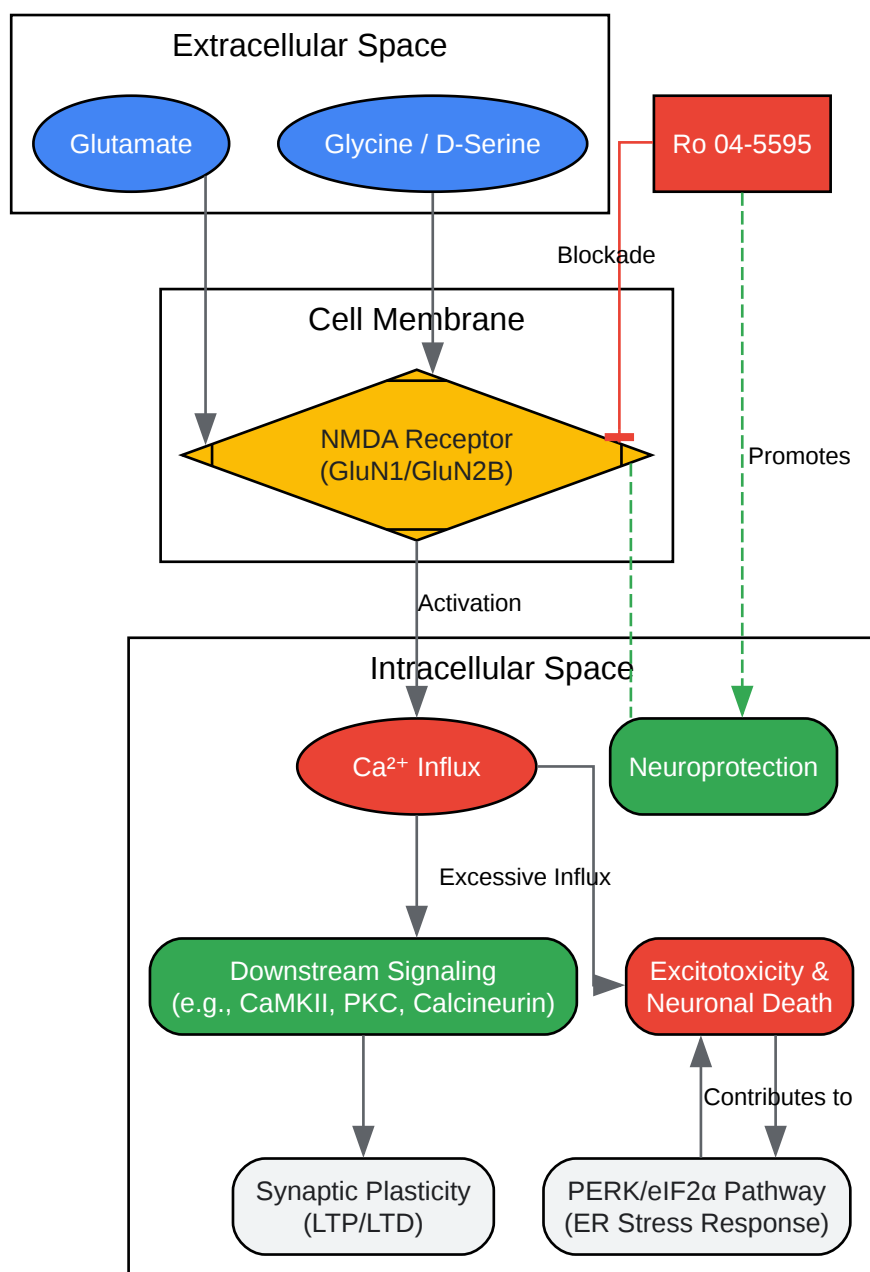
- Objective: To assess the effect of **Ro 04-5595** on cellular functions.
- Procedure:
 - Thaw an aliquot of the 10 mM DMSO stock solution.
 - Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 μ M, 10 μ M, 100 μ M).
 - Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (e.g., $\leq 0.1\%$). For a 10 μ M final concentration from a 10 mM stock, this would be a 1:1000 dilution, resulting in 0.1% DMSO.
 - Replace the existing medium in the cell culture plates with the medium containing the desired concentration of **Ro 04-5595**.
 - Incubate the cells for the desired period before performing the assay.

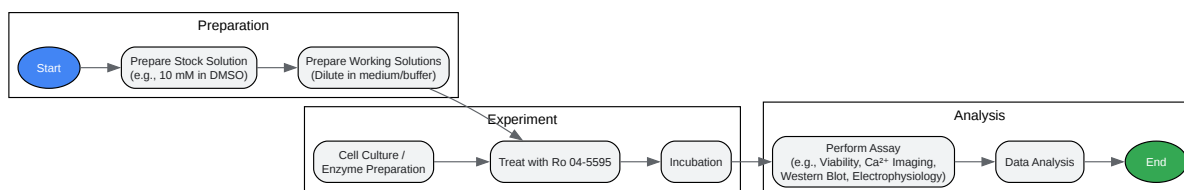
Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling and Blockade by Ro 04-5595

The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Activation of the NMDA receptor leads to an influx of Ca^{2+} , which acts as a second messenger to trigger various downstream signaling cascades. These cascades are crucial for synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Ro 04-5595 selectively blocks NMDA receptors containing the GluN2B subunit. This blockade prevents the influx of Ca^{2+} through these specific receptor subtypes, thereby inhibiting their downstream signaling. Overactivation of GluN2B-containing NMDA receptors can lead to excitotoxicity and neuronal cell death. The blockade by **Ro 04-5595** can be neuroprotective by inhibiting pathways such as the PERK/eIF2 α signaling cascade, which is involved in the endoplasmic reticulum stress response.





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